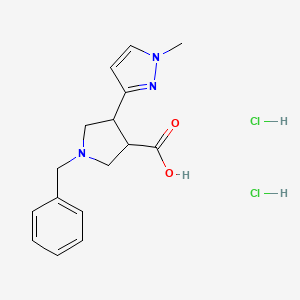

1-benzyl-4-(1-methyl-1H-pyrazol-3-yl)pyrrolidine-3-carboxylic acid dihydrochloride

Description

1-Benzyl-4-(1-methyl-1H-pyrazol-3-yl)pyrrolidine-3-carboxylic acid dihydrochloride is a pyrrolidine derivative featuring a benzyl group at position 1 and a methyl-substituted pyrazole ring at position 2. Its molecular formula is C16H21Cl2N3O2, with a molecular weight of 358.26 g/mol . The compound is commercially available in various quantities (e.g., 50 mg to 500 mg), with pricing reflecting synthesis complexity and demand .

Properties

IUPAC Name |

1-benzyl-4-(1-methylpyrazol-3-yl)pyrrolidine-3-carboxylic acid;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O2.2ClH/c1-18-8-7-15(17-18)13-10-19(11-14(13)16(20)21)9-12-5-3-2-4-6-12;;/h2-8,13-14H,9-11H2,1H3,(H,20,21);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKTLTUYOUDHQMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C2CN(CC2C(=O)O)CC3=CC=CC=C3.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21Cl2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-benzyl-4-(1-methyl-1H-pyrazol-3-yl)pyrrolidine-3-carboxylic acid dihydrochloride involves multiple steps. One common synthetic route includes the following steps:

Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.

Introduction of the benzyl group: This step involves the alkylation of the pyrazole ring with a benzyl halide in the presence of a base.

Formation of the pyrrolidine ring: This can be done by cyclization of an appropriate amino acid derivative.

Final assembly:

Conversion to dihydrochloride salt: The final compound is treated with hydrochloric acid to form the dihydrochloride salt.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

1-benzyl-4-(1-methyl-1H-pyrazol-3-yl)pyrrolidine-3-carboxylic acid dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The benzyl and pyrazole rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Coupling reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the use of boronic acids and palladium catalysts to form carbon-carbon bonds.

Scientific Research Applications

Basic Information

- IUPAC Name : 1-benzyl-4-(1-methylpyrazol-3-yl)pyrrolidine-3-carboxylic acid; dihydrochloride

- Molecular Weight : 358.27 g/mol

- CAS Number : 2031269-28-8

- Appearance : Powder

- Purity : Typically available at 95% and higher

Structure

The compound features a complex structure that includes a pyrrolidine core, a benzyl group, and a pyrazole moiety. This unique arrangement contributes to its biological activity.

Medicinal Chemistry

1-benzyl-4-(1-methyl-1H-pyrazol-3-yl)pyrrolidine-3-carboxylic acid dihydrochloride is primarily investigated for its potential therapeutic effects. Its structure suggests possible interactions with various biological targets.

Anticancer Activity

Recent studies have indicated that compounds with similar structures may exhibit anticancer properties. The presence of the pyrazole ring is often associated with enhanced biological activity against cancer cell lines. Research is ongoing to evaluate the efficacy of this compound in preclinical models.

Neuropharmacological Effects

The compound's ability to cross the blood-brain barrier makes it a candidate for neuropharmacological studies. Initial findings suggest it may influence neurotransmitter systems, potentially offering therapeutic avenues for neurological disorders.

Synthesis of Novel Compounds

This compound serves as a precursor in the synthesis of other biologically active molecules. Its derivatives are being explored for enhanced pharmacological profiles, including improved potency and selectivity against specific targets.

Analytical Chemistry

Due to its unique chemical structure, this compound is utilized in analytical methods such as chromatography and mass spectrometry for the identification and quantification of related compounds in complex mixtures.

Case Study 1: Antitumor Activity Assessment

A study published in a peer-reviewed journal evaluated the anticancer properties of similar pyrazole derivatives. The results demonstrated significant cytotoxic effects against various cancer cell lines, suggesting that further investigation into this compound could yield promising therapeutic agents.

Case Study 2: Neuroprotective Properties

Research conducted on neuroprotective agents highlighted the potential of compounds containing pyrazole rings in preventing neuronal damage. Preliminary data indicated that this compound may exhibit protective effects against oxidative stress-induced neuronal injury.

Mechanism of Action

The mechanism of action of 1-benzyl-4-(1-methyl-1H-pyrazol-3-yl)pyrrolidine-3-carboxylic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

Key structural differences among analogs include:

- Substituents on the pyrrolidine ring : Benzyl vs. other aryl/alkyl groups.

- Pyrazole ring substitution : Methyl vs. dimethyl or fluorophenyl groups.

- Salt forms : Dihydrochloride vs. hydrochloride or free carboxylic acid.

Table 1: Structural and Physicochemical Comparison

Stereochemical Considerations

The trans isomer of rac-(3R,4S)-1-benzyl-4-(1-methyl-pyrazol-4-yl)pyrrolidine-3-carboxylic acid dihydrochloride (CAS 2044705-72-6) highlights the importance of stereochemistry in biological interactions . The target compound’s pyrazole substitution at position 3 (vs. 4 in this analog) may influence receptor binding kinetics.

Biological Activity

1-Benzyl-4-(1-methyl-1H-pyrazol-3-yl)pyrrolidine-3-carboxylic acid dihydrochloride, a compound with the CAS number 1866669-98-8, has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.

The compound's molecular formula is with a molecular weight of approximately 358.27 g/mol. It is often encountered in its dihydrochloride salt form, which enhances its solubility and stability for various applications in research and industry .

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₁Cl₂N₃O₂ |

| Molecular Weight | 358.27 g/mol |

| IUPAC Name | 1-benzyl-4-(1-methylpyrazol-3-yl)pyrrolidine-3-carboxylic acid; dihydrochloride |

| Appearance | Powder |

Biological Activity Overview

Preliminary studies have indicated that 1-benzyl-4-(1-methyl-1H-pyrazol-3-yl)pyrrolidine-3-carboxylic acid exhibits significant antimicrobial and anticancer properties. The mechanism of action may involve interactions with specific enzymes or receptors that alter biochemical pathways relevant to tumor growth and microbial proliferation .

Case Studies and Research Findings

Several research articles have explored the biological activity of similar compounds, providing insights into the potential effects of 1-benzyl-4-(1-methyl-1H-pyrazol-3-yl)pyrrolidine-3-carboxylic acid:

- Cytotoxicity Studies : A study compared various pyrrolidine derivatives' anticancer activities against A549 cells. Compounds were tested at a concentration of 100 µM for 24 hours, with results indicating varying degrees of cytotoxicity relative to standard chemotherapeutics like cisplatin .

- Mechanism Exploration : Investigations into enzyme inhibition and receptor modulation are ongoing to elucidate the pharmacodynamics of this compound. Such studies are crucial for understanding how it may inhibit tumor growth or microbial proliferation through specific biochemical pathways.

Q & A

Q. What are the recommended methods for synthesizing 1-benzyl-4-(1-methyl-1H-pyrazol-3-yl)pyrrolidine-3-carboxylic acid dihydrochloride, and how can reaction yields be optimized?

Methodological Answer: Synthesis typically involves multi-step routes, including pyrrolidine ring formation, functionalization with benzyl and pyrazole groups, and dihydrochloride salt preparation. Key steps:

- Pyrrolidine Core Construction : Use reductive amination or cycloaddition reactions to build the pyrrolidine scaffold. For example, cyclization of γ-amino acids with aldehydes .

- Functionalization : Introduce the benzyl group via alkylation and the pyrazole moiety through nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura cross-coupling) .

- Salt Formation : React the free base with HCl in anhydrous ethanol to precipitate the dihydrochloride salt .

Optimization Strategies : - Use computational reaction path searches (e.g., quantum chemical calculations) to identify energy barriers and optimal conditions .

- Employ Design of Experiments (DoE) to test variables like temperature, solvent polarity, and stoichiometry .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer : Combine analytical techniques to confirm structure and purity:

- NMR Spectroscopy : Assign peaks for pyrrolidine protons (δ 2.5–4.0 ppm), benzyl aromatic protons (δ 7.2–7.4 ppm), and pyrazole protons (δ 6.5–7.5 ppm) .

- HPLC-MS : Use reverse-phase HPLC with a C18 column (mobile phase: 0.1% formic acid in acetonitrile/water) coupled with mass spectrometry to detect impurities (<0.5% area) .

- Elemental Analysis : Verify stoichiometry of C, H, N, and Cl (theoretical Cl⁻ content: ~14% for dihydrochloride) .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

Methodological Answer :

- Solubility : The dihydrochloride salt enhances aqueous solubility compared to the free base. Test solubility in PBS (pH 7.4), DMSO, and ethanol using gravimetric or UV-Vis methods .

- Stability : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Degradation products may include hydrolyzed pyrrolidine or pyrazole ring-opened derivatives .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity and interaction with biological targets?

Methodological Answer :

- Reactivity Prediction : Use density functional theory (DFT) to model reaction pathways (e.g., pyrazole substitution energy barriers) .

- Molecular Docking : Simulate binding to receptors (e.g., GPCRs or kinases) using AutoDock Vina. Focus on hydrogen bonding between the carboxylic acid group and catalytic residues .

- MD Simulations : Assess dynamic interactions over 100 ns trajectories to evaluate binding stability .

Q. How to resolve contradictions in biological activity data across different assays?

Methodological Answer :

- Assay Validation : Compare results across orthogonal assays (e.g., cell-based vs. enzymatic assays) to rule out false positives .

- Metabolite Screening : Use LC-MS to identify metabolites that may interfere with activity (e.g., demethylated pyrazole derivatives) .

- Epistatic Analysis : Evaluate off-target effects via kinome-wide profiling or CRISPR screens .

Q. What strategies are effective for modifying the compound’s structure to enhance selectivity?

Methodological Answer :

- Bioisosteric Replacement : Substitute the pyrazole with 1,2,3-triazole to improve metabolic stability .

- Stereochemical Tuning : Synthesize enantiomers via chiral HPLC and compare activity (e.g., (3R,4R) vs. (3S,4S) configurations) .

- Prodrug Design : Mask the carboxylic acid group as an ester to enhance membrane permeability .

Q. How to design experiments for studying the compound’s mechanism of action in complex biological systems?

Methodological Answer :

- Chemical Proteomics : Use photoaffinity labeling with a biotinylated analog to pull down target proteins .

- Transcriptomics : Perform RNA-seq on treated vs. untreated cells to identify differentially expressed pathways .

- In Vivo Imaging : Label the compound with a near-infrared fluorophore for real-time tissue distribution studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.